3'-Aminopropiophenone hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(3-aminophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H |
InChI Key |
NBCXSPHXXGJQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N.Cl |
Origin of Product |
United States |
Nomenclature, Isomerism, and Structural Classification of 3 Aminopropiophenone Hydrochloride
Systematic IUPAC Naming Conventions for 3'-Aminopropiophenone (B72865) Hydrochloride (CAS: 90765-39-2)
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound commonly known as 3'-Aminopropiophenone hydrochloride is 1-(3-aminophenyl)propan-1-one hydrochloride . This name is derived by identifying the main structural components of the molecule. The "propan-1-one" indicates a three-carbon chain with a ketone functional group on the first carbon. This is attached to a phenyl (benzene) ring, which is specified as the substituent at the first position of the propane (B168953) chain. The phenyl ring itself has an amino group (-NH2) at the third position, hence "3-aminophenyl". Finally, "hydrochloride" signifies that the compound is a salt, formed by the reaction of the basic amino group with hydrochloric acid.
Structural Variants within the Aminopropiophenone Class
The aminopropiophenone scaffold allows for a variety of structural modifications, leading to a range of derivatives with distinct chemical and physical properties. These variations primarily arise from the positioning of the amino group on the aromatic ring, the location of the amino group on the propiophenone (B1677668) side chain, substitutions on the amino group or the aromatic ring, and the stereochemistry at chiral centers.
Positional Isomers: 2'-Aminopropiophenone, 4'-Aminopropiophenone (B373789), and Related Derivatives
Positional isomers of aminopropiophenone are characterized by the different placement of the amino group on the phenyl ring. The three primary positional isomers are 2'-aminopropiophenone, 3'-aminopropiophenone, and 4'-aminopropiophenone.
2'-Aminopropiophenone (ortho-aminopropiophenone): In this isomer, the amino group is located on the carbon atom adjacent to the propiophenone group.
3'-Aminopropiophenone (meta-aminopropiophenone): This is the subject compound of this article, with the amino group at the meta position relative to the propiophenone group.
4'-Aminopropiophenone (para-aminopropiophenone or PAPP): Here, the amino group is positioned opposite to the propiophenone group. This isomer is noted for its high toxicity, acting as a potent methemoglobin-forming agent. Research indicates that the para-isomer is the most biologically active of the three.
| Isomer | Structure | CAS Number | Key Characteristics |
|---|---|---|---|
| 2'-Aminopropiophenone | Amino group at the ortho position | Not readily available | Generally exhibits reduced biological activity compared to the para-isomer. |
| 3'-Aminopropiophenone | Amino group at the meta position | 1197-05-3 | The focus of this article. |
| 4'-Aminopropiophenone (PAPP) | Amino group at the para position | 70-69-9 | The most biologically active isomer, known for its toxicity. |
α-Amino vs. β-Amino Propiophenone Derivatives
The position of the amino group on the propyl side chain of the propiophenone molecule gives rise to α-amino and β-amino derivatives.
α-Amino Propiophenone Derivatives: In these compounds, the amino group is attached to the carbon atom adjacent to the carbonyl group (the α-carbon). A prominent example is cathinone (B1664624), a naturally occurring stimulant. The IUPAC name for the basic structure of an α-aminopropiophenone is 2-amino-1-phenylpropan-1-one.
β-Amino Propiophenone Derivatives: In this configuration, the amino group is bonded to the second carbon atom from the carbonyl group (the β-carbon). The subject of this article, 3'-aminopropiophenone, is a β-amino propiophenone derivative where the amino group is on the phenyl ring, not the side chain. An example of a side-chain β-amino propiophenone would have the structure 1-phenyl-3-aminopropan-1-one.
The distinction between α and β amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, the amino group is on the carbon adjacent to the carboxyl group, while in β-amino acids, it is on the carbon two atoms away.
N-Substituted and Ring-Substituted Aminopropiophenone Analogues
Further structural diversity is achieved through substitutions on the nitrogen atom of the amino group (N-substitution) or on the aromatic ring (ring-substitution).
N-Substituted Analogues: These derivatives involve the replacement of one or both hydrogen atoms of the amino group with other functional groups. For example, in the synthesis of some heterocyclic compounds, N-substituted 2-aminopyrrole derivatives are created. N-substitution can significantly alter the pharmacological properties of the molecule.
Ring-Substituted Analogues: These compounds have additional substituents on the phenyl ring besides the amino and propiophenone groups. The nature and position of these substituents can influence the molecule's electronic properties and biological activity. For instance, the synthesis of ring-substituted aminobenzenesulphonic acids has been explored. Examples of ring-substituted propiophenones include 3'-chloropropiophenone.
Stereochemical Considerations: Enantiomers and Racemic Mixtures
When a molecule contains a chiral center, it can exist as a pair of non-superimposable mirror images called enantiomers. In the aminopropiophenone class, α-aminopropiophenone (cathinone) has a chiral center at the α-carbon.
Synthetic Methodologies and Reaction Pathways for 3 Aminopropiophenone Hydrochloride and Analogues
Established Synthetic Routes for Aminopropiophenones
The formation of aminopropiophenones can be achieved through several classical and modern synthetic reactions. These routes include multi-component condensation reactions, substitution reactions on functionalized precursors, oxidation of amino alcohols, and reductive strategies from dicarbonyl compounds.
Mannich Reaction Approaches for β-Amino Ketones
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, often referred to as Mannich bases. wikipedia.orgoarjbp.com This three-component condensation reaction involves an active hydrogen compound (in this case, a ketone), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia (B1221849). nih.gov The reaction is a fundamental carbon-carbon bond-forming process that efficiently constructs the β-amino ketone framework. oarjbp.comijitee.org
The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. wikipedia.org Simultaneously, the ketone, in the presence of an acid or base catalyst, tautomerizes to its enol form. wikipedia.org This enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product after a proton transfer. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by various acids or bases, and modern methods utilize catalysts like bismuth nitrate (B79036) or solid acid catalysts to improve yields and simplify procedures under mild conditions. ijitee.orgresearchgate.net
| Component | Role | Example |
| Ketone | Provides the enol nucleophile and carbonyl group | Acetophenone |
| Aldehyde | Forms the iminium ion electrophile | Formaldehyde (B43269) |
| Amine | Provides the amino group and forms the iminium ion | Ammonia, Dimethylamine |
| Catalyst | Facilitates enol and iminium ion formation | HCl, Proline, Bismuth Nitrate researchgate.net |
This interactive table summarizes the key components of the Mannich reaction for synthesizing β-amino ketones.
Synthesis via Halogenated Propiophenone (B1677668) Precursors
A direct and widely used method for synthesizing aminopropiophenones involves the nucleophilic substitution of a halogen atom on a propiophenone precursor. The synthesis typically starts with a propiophenone molecule halogenated at either the α or β position of the side chain, or on the aromatic ring itself, such as 3'-chloropropiophenone. sigmaaldrich.comchemicalbook.com
For the synthesis of 3'-aminopropiophenone (B72865), the process would involve the amination of a precursor like 3'-halopropiophenone. However, a more common route for analogous structures involves halogenation of the α-carbon (the carbon adjacent to the carbonyl group) followed by amination. For instance, α-bromopropiophenone can be synthesized by reacting propiophenone with bromine. google.com This α-halo ketone is then treated with an amine, such as ammonia or a primary amine, which acts as a nucleophile to displace the bromide ion, yielding the α-aminopropiophenone. To obtain the hydrochloride salt, the resulting amine is treated with hydrochloric acid.
| Precursor | Reagent | Product Type |
| α-Bromopropiophenone | Ammonia (NH₃) | α-Aminopropiophenone |
| 3'-Chloropropiophenone | Aminating Agent | 3'-Aminopropiophenone Analogue |
| α-Bromopropiophenone | t-Butylamine | α-(t-Butylamino)propiophenone |
This interactive table outlines synthetic pathways using halogenated propiophenone precursors.
Oxidative Synthesis Routes from Precursors
An alternative synthetic strategy involves the oxidation of a precursor molecule, typically an amino alcohol, to form the corresponding amino ketone. tandfonline.com This approach is valuable when the amino alcohol is more readily accessible than the corresponding ketone. The oxidation of an alcohol to a ketone requires a selective oxidizing agent that does not affect the amino group or other sensitive functionalities in the molecule. organic-chemistry.org
The oxidation of amino alcohols can be challenging because the amino group can coordinate with metal-based oxidants, complicating the reaction and product isolation. tandfonline.com Furthermore, strong oxidizing conditions can lead to carbon-carbon bond cleavage, particularly in α-amino ketones. tandfonline.com Modified procedures, such as a modified Jones oxidation, have been developed to facilitate this transformation, allowing for the successful conversion of β- and γ-amino alcohols into their corresponding ketones in good yields. tandfonline.com Gold-based catalysts have also been explored for the selective oxidation of amino alcohols to amino acids, demonstrating the potential for controlled oxidation in the presence of an amino group. mdpi.com
| Precursor | Oxidizing Agent/System | Product |
| 1-Phenyl-2-aminopropanol | Modified Jones Reagent | α-Aminopropiophenone |
| 1-(3-Aminophenyl)propan-1-ol | Selective Oxidant (e.g., PCC, TEMPO) | 3'-Aminopropiophenone |
| Amino Alcohols | Gold (Au) Catalysts / O₂ | Amino Acids mdpi.com |
This interactive table summarizes oxidative routes from amino alcohol precursors.
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org To synthesize a β-amino ketone like 3'-aminopropiophenone via this route, a suitable 1,3-dicarbonyl precursor is required. The reaction proceeds in two main steps: the initial reaction between one carbonyl group of the diketone and an amine to form an intermediate imine or enamine, followed by the selective reduction of this intermediate to the corresponding amine. researchgate.netyoutube.com
The key to this strategy is the choice of a reducing agent that selectively reduces the C=N bond of the imine in the presence of the remaining carbonyl group. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this purpose, as its reactivity is pH-dependent, allowing it to preferentially reduce iminium ions over ketones at weakly acidic pH. wikipedia.org This one-pot method is highly efficient and avoids the isolation of the intermediate imine. wikipedia.orgyoutube.com
| Carbonyl Precursor | Amine Source | Reducing Agent | Product Type |
| 1-(3-Nitrophenyl)-1,3-propanedione | H₂ / Catalyst | 1-(3-Aminophenyl)-3-hydroxypropan-1-one | |
| 1-Phenyl-1,3-propanedione | Ammonia (NH₃) | NaBH₃CN | 3-Amino-1-phenylpropan-1-one |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Secondary/Tertiary Amine masterorganicchemistry.com |
This interactive table details the components used in reductive amination strategies.
Role of Hydrochloric Acid in Synthesis and Salt Formation
Hydrochloric acid (HCl) plays a dual role in the synthesis of 3'-aminopropiophenone hydrochloride. It can act as a catalyst in certain synthetic steps and is crucial for the formation of the final, stable hydrochloride salt.
Acid-Catalyzed Condensation Reactions
In many syntheses of β-amino ketones, such as the Mannich reaction or reductive amination, acid catalysis is essential for one or more steps. masterorganicchemistry.combrainly.com Hydrochloric acid, as a strong acid, serves as an efficient catalyst.
Its primary roles include:
Activation of Carbonyl Groups : HCl protonates the carbonyl oxygen of an aldehyde or ketone. allen.in This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like an amine or an enol. allen.inchemistrysteps.com
Catalysis of Dehydration : In reactions that involve the elimination of water, such as the formation of an imine from a carbinolamine intermediate or the dehydration of an aldol (B89426) product, HCl facilitates the process. jove.comlibretexts.org It protonates the hydroxyl group, converting it into a much better leaving group (H₂O), thereby promoting the elimination step and driving the reaction forward. masterorganicchemistry.comjove.com
The mechanism of imine formation, a key step in reductive amination, illustrates this dual role. The reaction is typically fastest under weakly acidic conditions (pH ~4-5), where there is enough acid to catalyze the dehydration step without fully protonating the amine nucleophile, which would render it non-nucleophilic. masterorganicchemistry.commasterorganicchemistry.com
The final step in the preparation is the conversion of the free amine (3'-aminopropiophenone) into its hydrochloride salt. This is a simple acid-base reaction where the basic amino group is protonated by hydrochloric acid. This conversion is performed for several practical reasons:
Stability : Amine salts are generally more stable and less prone to air oxidation than the corresponding free bases.
Purification : The hydrochloride salt is typically a crystalline solid, which is much easier to purify by recrystallization than the often oily or low-melting free base.
Handling : Crystalline solids are easier to handle, weigh, and store than liquids or oils.
Purification and Salt Formation through Hydrochloric Acid Treatment
The final step in the synthesis of 3'-Aminopropiophenone hydrochloride often involves purification of the free base followed by conversion to its hydrochloride salt. This process is crucial for enhancing the compound's stability, solubility, and ease of handling, particularly for pharmaceutical applications. The treatment with hydrochloric acid (HCl) facilitates the formation of a crystalline solid that can be readily isolated and purified.
The general procedure involves dissolving the crude 3'-aminopropiophenone base in a suitable organic solvent. The choice of solvent is critical and depends on the solubility of both the free base and the resulting hydrochloride salt. Common solvents include ethers like diethyl ether, alcohols, or ethyl acetate. Once the base is dissolved, a solution of hydrochloric acid, either aqueous or gaseous, is added. The use of aqueous HCl can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com In cases where an anhydrous salt form is desired, gaseous hydrogen chloride or a solution of HCl in an anhydrous aprotic solvent is employed. google.com
Upon addition of HCl, the amine group of 3'-aminopropiophenone is protonated, leading to the formation of the ammonium (B1175870) salt, 3'-aminopropiophenone hydrochloride. This salt is typically much less soluble in the organic solvent than the free base and precipitates out of the solution as a crystalline solid. The solid can then be collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under vacuum.
Table 1: Key Aspects of Purification and Salt Formation
| Step | Purpose | Common Reagents/Conditions |
| Dissolution | To create a homogeneous solution of the crude product | Diethyl ether, ethanol, ethyl acetate |
| Acidification | To protonate the amine and form the hydrochloride salt | Aqueous HCl, gaseous HCl, HCl in an organic solvent |
| Precipitation | To isolate the purified salt from the solution | Lowering temperature to decrease solubility |
| Filtration | To separate the solid salt from the liquid phase | Standard laboratory filtration apparatus |
| Washing | To remove residual impurities from the solid | Cold solvent used for precipitation |
| Drying | To remove any remaining solvent from the final product | Vacuum oven |
This method of purification and salt formation is a standard and effective technique for obtaining high-purity 3'-aminopropiophenone hydrochloride.
Mechanistic Studies of Key Synthetic Transformations
The synthesis of aminopropiophenones can be achieved through various reaction pathways, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and improving yields. One common route involves the Friedel-Crafts acylation of an appropriately substituted aniline (B41778) derivative.
In a typical Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism begins with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of the aniline derivative. The position of acylation (ortho, meta, or para to the amino group) is directed by the electronic properties of the substituents on the ring. The amino group is a strong activating group and an ortho-, para-director. However, under the acidic conditions of the Friedel-Crafts reaction, the amino group is protonated to form an ammonium salt, which is a deactivating and meta-directing group. To circumvent this, the amino group is often protected with an acetyl group, forming an acetanilide, which is still an ortho-, para-director but less strongly activating.
Following the electrophilic aromatic substitution, an intermediate carbocation, known as a sigma complex or Wheland intermediate, is formed. The aromaticity of the ring is then restored by the loss of a proton, typically facilitated by the conjugate base of the Lewis acid. The final step is the hydrolysis of the protecting group, if one was used, to yield the desired aminopropiophenone.
Another synthetic route is the Mannich reaction, which involves the aminoalkylation of a carbon acid. For the synthesis of certain aminopropiophenone analogues, this reaction proceeds via the formation of an iminium ion from formaldehyde and a secondary amine. This iminium ion then acts as an electrophile and reacts with a ketone enol or enolate. The resulting Mannich base can then be further modified to yield the target aminopropiophenone.
The conditions under which a reaction is performed, including temperature, concentration, and solvent, can significantly impact the reaction mechanism and, consequently, the product distribution and yield. Solvent polarity, in particular, plays a critical role in influencing reaction rates and pathways.
In reactions that proceed through charged intermediates, such as the acylium ion and sigma complex in Friedel-Crafts acylation, polar solvents can stabilize these species through solvation. wikipedia.orglibretexts.org This stabilization can lower the activation energy of the reaction and increase the reaction rate. wikipedia.org However, the choice of solvent must be made carefully, as some polar solvents can react with the Lewis acid catalyst, rendering it inactive. Therefore, non-polar or moderately polar aprotic solvents are often preferred for Friedel-Crafts reactions.
The polarity of the solvent can also affect the regioselectivity of the reaction. In some cases, changing the solvent can alter the ratio of ortho, meta, and para isomers formed. This is due to the differential solvation of the transition states leading to the different products.
The table below summarizes the general effects of solvent polarity on reaction rates for different types of reactions.
Table 2: Effect of Solvent Polarity on Reaction Rates
| Reaction Type | Change in Charge from Reactants to Transition State | Effect of Increasing Solvent Polarity on Rate |
| Formation of charged species from neutral reactants | Increase | Increase wikipedia.org |
| Reaction of charged species to form neutral products | Decrease | Decrease wikipedia.org |
| Reaction with no net change in charge | No significant change | Little to no effect wikipedia.org |
For instance, in S_N1 reactions, which proceed through a carbocation intermediate, polar protic solvents are highly favorable as they can stabilize both the carbocation and the leaving group. libretexts.org Conversely, for S_N2 reactions, which involve a backside attack by a nucleophile, polar aprotic solvents are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, thus increasing its reactivity.
Stereoselectivity in Aminopropiophenone Synthesis
When the aminopropiophenone molecule contains one or more chiral centers, the control of stereochemistry becomes a critical aspect of its synthesis. This is particularly important in the development of pharmaceuticals, where different stereoisomers can have vastly different biological activities.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies can be employed to achieve this in the synthesis of aminopropiophenones and their analogues.
One common approach is the use of chiral catalysts. frontiersin.org These catalysts, which are themselves chiral, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For example, in the reduction of a prochiral ketone to a chiral alcohol, a chiral reducing agent or a catalyst in conjunction with a reducing agent can be used to achieve high enantioselectivity.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is also a powerful tool for enantioselective synthesis. frontiersin.org Enzymes are inherently chiral and can exhibit high levels of stereoselectivity. For example, transaminases can be used for the asymmetric synthesis of chiral amines from ketones. nih.gov
Table 3: Comparison of Enantioselective Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Catalysis | Creates a chiral environment to favor one enantiomer | High efficiency (catalytic amounts needed), recyclable catalysts | Catalyst development can be challenging and expensive |
| Chiral Auxiliaries | Temporarily introduces a chiral element to direct stereochemistry | Reliable and predictable stereocontrol | Requires additional steps for attachment and removal, stoichiometric amounts needed |
| Biocatalysis | Utilizes the inherent chirality of enzymes | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and substrate scope can be limited |
When a molecule contains two or more chiral centers, diastereomers can be formed. The control of the diastereomeric ratio is crucial for obtaining a single desired stereoisomer. The relative stereochemistry of the newly formed stereocenters can often be controlled by the reaction conditions and the nature of the reactants.
For example, in reactions involving the formation of a new stereocenter adjacent to an existing one, the stereochemical outcome can be influenced by steric and electronic interactions. Felkin-Anh and Cram's chelation control models are often used to predict the major diastereomer formed in the nucleophilic addition to chiral aldehydes and ketones.
The choice of reagents and reaction conditions can also play a significant role in diastereoselectivity. For instance, in cyclization reactions, the stereochemistry of the starting material can dictate the stereochemistry of the newly formed rings. organic-chemistry.org By carefully selecting the synthetic route and reaction parameters, it is often possible to achieve high diastereoselectivity and obtain the desired diastereomer in high purity. Methods like NMR spectroscopy are routinely used to determine the diastereomeric ratio of the products. researchgate.net
Derivatization Strategies for Synthetic Diversification
The derivatization of 3'-Aminopropiophenone is a key strategy for synthetic diversification, enabling the introduction of various functionalities and the construction of novel molecular scaffolds. These transformations are fundamental in medicinal chemistry and materials science for developing new compounds with tailored properties.
The primary amino group and the ketone moiety of 3'-Aminopropiophenone serve as handles for introducing a variety of functional groups. These modifications can alter the molecule's electronic properties, solubility, and reactivity, paving the way for subsequent chemical transformations. pressbooks.pubashp.org
The amino group is a primary site for derivatization. One of the most common transformations is acylation , where the amino group reacts with acyl chlorides or anhydrides to form stable amide linkages. This reaction is not only a method for protecting the amino group but also for introducing a wide array of substituents. For instance, reaction with various acyl chlorides can append aliphatic, aromatic, or even heterocyclic moieties to the core structure. mdpi.com This strategy has been employed in the synthesis of trimethoxyflavone-based aryl-amides, where 3'-amino precursors are coupled with acyl chlorides. mdpi.com
Another key reaction is alkylation , which can introduce alkyl groups onto the amino function. Furthermore, the amino group can participate in nucleophilic substitution reactions, allowing for the formation of a diverse range of derivatives. smolecule.com Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can yield imines (Schiff bases), which are versatile intermediates for further synthesis. smolecule.com
These derivatization reactions are crucial as they functionalize the 3'-Aminopropiophenone core, preparing it for more complex synthetic steps, including the cyclization reactions discussed in the following section.
Table 1: Examples of Functional Group Introduction Reactions
| Reaction Type | Reagent Example | Functional Group Introduced | Resulting Compound Class |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) | N-(3-propionylphenyl)amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | N-Alkyl-3-aminopropiophenone |
| Reductive Amination | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine (-NH-CH₂R) | N-Alkyl-3-aminopropiophenone |
| Schiff Base Formation | Aldehyde/Ketone (R₂C=O) | Imine (-N=CR₂) | N-(3-propionylphenyl)imine |
The strategic placement of the amino and keto groups in 3'-Aminopropiophenone and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic compounds. These cyclization reactions are pivotal in generating novel scaffolds for drug discovery and materials science.
A prominent example is the synthesis of quinolone derivatives. Quinolones are a significant class of compounds, many of which exhibit important biological activities. nih.govmdpi.com Synthetic routes often involve the condensation of an aniline derivative with a β-ketoester, followed by an intramolecular cyclization. mdpi.com In a similar fashion, a derivative of 3'-Aminopropiophenone, such as an N-acylated intermediate, can undergo intramolecular cyclization to form a quinolone ring system. For instance, the reaction of an aminoketone with a dicarbonyl compound can lead to the formation of the quinolone scaffold through a sequence of condensation and cyclization steps. nih.gov
Another important class of heterocycles accessible from aminoketone precursors are flavones . The synthesis of flavones often proceeds through the cyclization of o-hydroxychalcones. mdpi.cominnovareacademics.in While 3'-Aminopropiophenone is not a direct precursor, its derivatives can be incorporated into synthetic strategies that lead to flavone (B191248) analogues. For example, an appropriately substituted 3-aminopropiophenone derivative could be elaborated into a chalcone-like intermediate, which can then be cyclized to form a flavone structure bearing an amino or modified amino group on the B-ring. mdpi.compreprints.org The formation of an amide bond at the 3' or 4' positions of a flavone's B-ring often starts from 3'-amino precursors. mdpi.com
These cyclization strategies demonstrate the power of using 3'-Aminopropiophenone as a scaffold to build complex, polycyclic systems, highlighting its importance in diversity-oriented synthesis.
Table 2: Heterocyclic Systems Derived from Aminoketone Precursors
| Precursor Type | Reaction Class | Heterocyclic Product | Significance |
|---|---|---|---|
| N-Acyl-3-aminopropiophenone | Intramolecular Condensation | Quinolone Analogue | Core structure of many synthetic antibacterial drugs. nih.govmdpi.com |
| 3-Aminochalcone derivative | Oxidative Cyclization | Flavone Analogue | Important class of plant secondary metabolites with diverse biological activities. innovareacademics.in |
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the structure of 3'-Aminopropiophenone (B72865) HCl. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals, the precise arrangement of protons and carbons can be determined.
The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons adjacent to the carbonyl and amine groups, and the methyl (-CH3) protons. The aromatic protons would appear as a complex multiplet in the downfield region typical for substituted benzene (B151609) rings. The methylene protons would show characteristic splitting patterns due to coupling with each other.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon would be observed at a significant downfield shift, while the aromatic carbons would resonate in the intermediate region. The aliphatic carbons of the propiophenone (B1677668) side chain would appear in the upfield region of the spectrum. While specific spectral data for 3'-Aminopropiophenone HCl is not widely published, data from structurally similar compounds, such as 3-chloropropiophenone, can provide expected ranges for chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for 3'-Aminopropiophenone
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 7.0 - 8.0 |
| -CH₂- (next to C=O) | 3.0 - 3.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3'-Aminopropiophenone
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 205 |
| Aromatic C (substituted) | 130 - 150 |
| Aromatic C-H | 115 - 135 |
| -CH₂- (next to C=O) | 35 - 45 |
Since 3'-Aminopropiophenone possesses a chiral center, it can exist as a pair of enantiomers. nih.gov Determining the enantiomeric purity is crucial in many applications. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this purpose. libretexts.org
Chiral shift reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of a chiral compound. libretexts.orgresearchgate.net This interaction leads to differential chemical shifts for the corresponding protons in the two enantiomers, resulting in the separation of their NMR signals. libretexts.org The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio, allowing for the determination of enantiomeric excess. libretexts.org This technique is valuable for quality control and for studying stereoselective processes. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch, typically appearing in the range of 1680-1700 cm⁻¹. The presence of the amino group (-NH₂) would be indicated by N-H stretching vibrations, usually seen as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. docbrown.info The aromatic ring itself would produce characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Ketone) | 1680 - 1700 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In its hydrochloride salt form, the compound would likely be analyzed in the positive ion mode, detecting the protonated molecule of the free base.
The mass spectrum would show a molecular ion peak ([M+H]⁺) corresponding to the exact mass of the 3'-Aminopropiophenone free base. The fragmentation pattern provides a molecular fingerprint and helps to confirm the structure. libretexts.org Common fragmentation pathways for this type of molecule include alpha-cleavage adjacent to the carbonyl group and the amino group. miamioh.edu This would result in characteristic fragment ions, such as the loss of an ethyl group or cleavage at the bond between the carbonyl carbon and the aromatic ring. libretexts.orgmiamioh.edu
Table 4: Expected Mass Spectrometry Fragments for 3'-Aminopropiophenone
| m/z Value | Possible Fragment |
|---|---|
| [M+H]⁺ | Protonated Molecular Ion |
| [M+H - CH₃CH₂]⁺ | Loss of an ethyl group |
| [C₆H₄(NH₂)CO]⁺ | Cleavage at the carbonyl-alpha carbon bond |
Advanced Spectroscopic Techniques for Mechanistic Insights
To gain a deeper understanding of the compound's behavior, particularly in biological systems, more advanced spectroscopic methods are employed.
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the gold standard for identifying metabolites in biological matrices such as plasma and urine. nih.govnih.gov This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions for both the parent drug and its metabolites. unife.it
When studying the metabolism of 3'-Aminopropiophenone, HRMS can identify products of biotransformation reactions such as hydroxylation, N-dealkylation, and glucuronidation. mdpi.com By comparing the HRMS data of control samples with those from samples exposed to the compound, unique metabolites can be detected. unife.it The fragmentation patterns of these metabolites, obtained through tandem mass spectrometry (MS/MS), are then used to elucidate their structures. core.ac.ukscielo.br This information is critical for understanding the pharmacokinetic and pharmacodynamic profile of the compound. nih.gov
Advanced Optical Spectroscopy for Reaction Dynamics and Intermediates
Upon photoexcitation, aromatic ketones like this compound are expected to undergo a series of rapid photophysical and photochemical events. Advanced optical spectroscopy allows for the real-time observation of these processes, providing insights into the lifetimes of excited states and the structures of transient intermediates.
Excited State Formation and Intersystem Crossing:
Following the absorption of a photon, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In many aromatic ketones, this initial excited state is short-lived and can decay through several pathways. One of the most significant pathways is intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state to a triplet excited state (T₁). This process is often efficient in aromatic ketones due to spin-orbit coupling.
Transient Absorption Spectroscopy:
Transient absorption spectroscopy is a pump-probe technique ideal for tracking these ultrafast events. A "pump" laser pulse excites the sample, and a subsequent "probe" pulse, at a variable time delay, measures the absorption of the transient species created. The resulting transient absorption spectrum provides a fingerprint of the excited states and any subsequent intermediates.
For this compound, a hypothetical transient absorption experiment would likely reveal the following:
Singlet Excited State (S₁): Immediately following the pump pulse (on a femtosecond to picosecond timescale), the appearance of a transient absorption band corresponding to the S₁ → Sₙ transition would be expected. This species would likely have a short lifetime.
Triplet Excited State (T₁): As the S₁ state decays, a new set of transient absorption bands corresponding to the T₁ → Tₙ transition would emerge. The triplet state is typically much longer-lived than the singlet state (nanoseconds to microseconds), making it a key intermediate in subsequent photochemical reactions.
Reaction Intermediates in the Presence of Reactants:
The triplet state of aromatic ketones is known to be highly reactive, particularly in photoreduction reactions, especially when a hydrogen or electron donor is present. The amino group within the this compound molecule itself, or other molecules in the solution, can participate in these reactions.
In the presence of a suitable hydrogen donor (e.g., an alcohol or an amine), the triplet state of 3'-Aminopropiophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Alternatively, an electron transfer can occur, forming a radical anion.
Ketyl Radical and Radical Cation Formation: Photolysis of aromatic ketones in the presence of amines can lead to the formation of α-hydroxyarylmethyl radicals (ketyl radicals) and the radical cation of the amine. These species would have distinct transient absorption spectra that could be identified and their formation and decay kinetics monitored.
Hypothetical Spectroscopic Data:
In the absence of direct experimental data for this compound, we can construct a representative data table based on typical values observed for similar aromatic ketones.
| Transient Species | Wavelength of Max. Absorption (λₘₐₓ, nm) (Hypothetical) | Lifetime (τ) (Hypothetical) | Formation Mechanism |
| Singlet Excited State (S₁) | 550 - 600 | 10 - 100 ps | Direct photoexcitation |
| Triplet Excited State (T₁) | 500 - 550 | 100 ns - 10 µs | Intersystem crossing from S₁ |
| Ketyl Radical | 450 - 500 | > 1 µs | Hydrogen abstraction by the triplet state |
| Amine Radical Cation | 400 - 450 | > 1 µs | Electron transfer from an amine to the triplet state |
Detailed Research Findings from Analogous Systems:
Studies on benzophenone (B1666685), a structurally related aromatic ketone, have extensively characterized its photochemistry. Upon excitation, benzophenone efficiently undergoes intersystem crossing to its triplet state. This triplet state is a powerful hydrogen abstractor and can react with a variety of substrates. For instance, time-resolved resonance Raman spectroscopy has been used to identify the diphenylketyl radical as a key intermediate in the photoreduction of benzophenone in the presence of hydrogen donors.
Similarly, investigations into the photoreactions of aromatic ketones with amines have demonstrated the formation of radical ion pairs through electron transfer from the amine to the excited ketone. The subsequent proton transfer can then lead to the formation of a ketyl radical and an aminoalkyl radical.
The presence of the amino group on the phenyl ring of 3'-Aminopropiophenone is expected to influence its photophysical properties. The amino group can act as an intramolecular quencher of the excited states or participate directly in the photochemical reaction, potentially leading to more complex reaction dynamics and a different distribution of intermediates compared to unsubstituted propiophenone.
Further research employing advanced optical spectroscopy techniques on this compound is necessary to elucidate the precise mechanisms of its photoreactions and to fully characterize the transient species involved. Such studies would provide valuable data on the lifetimes of its excited states, the quantum yields of different photochemical pathways, and the structure and reactivity of the resulting intermediates.
Computational Chemistry and Molecular Modeling
Optimization of Synthetic Pathways through Computational Approaches
Computational methods are increasingly integral to the design and optimization of synthetic routes, offering predictions that can save significant time and resources in the laboratory.
| Disconnection Strategy | Precursors | Key Reaction Type | AI Confidence Score (Hypothetical) |
| C-C Bond (Acyl group) | 3-Aminoaniline, Propionyl Chloride | Friedel-Crafts Acylation | 85% |
| C-N Bond | 3-Propiophenone boronic acid, Ammonia (B1221849) source | Buchwald-Hartwig Amination | 78% |
| Functional Group Interconversion | 3'-Nitropropiophenone (B93426) | Reduction of Nitro Group | 92% |
Computational quantum chemistry can be used to model the detailed mechanism of chemical reactions, providing quantitative data on their energetics. This is particularly useful for optimizing reaction conditions and understanding selectivity. The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, is a key method for producing β-amino ketones, which can be precursors or structural analogs to compounds like 3'-Aminopropiophenone (B72865). ppor.azrsc.orgthaiscience.info
The classical Mannich reaction involves an aldehyde, a primary or secondary amine, and a ketone. nih.gov Computational modeling, typically using Density Functional Theory (DFT), can elucidate the reaction pathway by calculating the energies of reactants, transition states, and products. The mechanism generally proceeds through the formation of an electrophilic iminium ion intermediate from the aldehyde and amine, which then reacts with the enol form of the ketone. nih.gov
By calculating the Gibbs free energy of activation (ΔG‡) for each step, chemists can identify the rate-determining step and explore how catalysts or changes in reaction conditions might lower this barrier. This analysis provides a microscopic view of the reaction, revealing the precise three-dimensional arrangement of atoms at the point of highest energy (the transition state).
Table 2: Hypothetical DFT-Calculated Energy Profile for a Mannich-Type Reaction Step
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| 1 | Reactants (Ketone Enol + Iminium Ion) | 0.0 | Starting point |
| 2 | Transition State 1 (TS1) | +15.2 | C-C bond formation |
| 3 | Intermediate | -5.4 | β-amino ketone (protonated) |
| 4 | Transition State 2 (TS2) | -2.1 | Deprotonation |
| 5 | Product (β-amino ketone) | -12.8 | Final neutral product |
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations solve the Schrödinger equation (or its approximations) for a molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. academie-sciences.frmdpi.com Methods like the popular B3LYP functional, combined with a basis set such as 6-311++G(d,p), can be used to predict a wide range of properties for 3'-Aminopropiophenone. als-journal.comacademie-sciences.fr
Key properties derived from DFT calculations include:
Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy structure.
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. als-journal.com
Table 3: Hypothetical DFT-Calculated Properties for 3'-Aminopropiophenone
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures molecular polarity |
The Hartree-Fock (HF) method is a foundational ab initio technique that provides an approximate solution to the Schrödinger equation by treating electron-electron repulsion in an averaged way. aps.org While computationally efficient, HF systematically neglects a portion of the electron-electron interaction known as electron correlation. ststephens.net.in This omission can lead to inaccuracies, particularly in energy calculations.
To improve upon the HF method, post-Hartree-Fock methods were developed. ststephens.net.in Møller-Plesset perturbation theory (MP) is one such method that reintroduces electron correlation effects by treating them as a perturbation to the HF system. wikipedia.orgsmu.edu The theory is applied at different orders, with second-order (MP2) being the most common. MP2 typically recovers 80-90% of the correlation energy and provides significantly more accurate energy predictions than HF. ststephens.net.in Higher orders (MP3, MP4) exist but are much more computationally demanding. Comparing the energies from HF, MP2, and DFT provides a comprehensive picture of the molecule's electronic structure.
Table 4: Comparison of Hypothetical Ground State Energies for 3'-Aminopropiophenone
| Method | Basis Set | Relative Energy (kcal/mol) | Key Characteristic |
| Hartree-Fock (HF) | 6-31G(d) | 0.0 (Reference) | Neglects electron correlation |
| DFT (B3LYP) | 6-31G(d) | -25.5 | Includes correlation via a functional |
| Møller-Plesset (MP2) | 6-31G(d) | -21.8 | Includes correlation via perturbation theory |
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy. mdpi.com
For a flexible molecule like 3'-Aminopropiophenone, rotation is possible around several single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the bonds within the aminopropyl side chain. This leads to the existence of multiple conformers (spatial arrangements of the atoms) with different energies. A study of the related 3'-aminoacetophenone (B120557) revealed the presence of distinct Z and E conformers based on the relative arrangement of the carbonyl and amino groups. rsc.org
An MD simulation can explore the conformational landscape of 3'-Aminopropiophenone, revealing the most stable low-energy conformers, the populations of these conformers at a given temperature, and the energy barriers for converting between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.
Table 5: Typical Parameters for a Molecular Dynamics Simulation of 3'-Aminopropiophenone
| Parameter | Setting/Value | Description |
| Force Field | OPLS-AA/L or CHARMM | A set of equations and parameters to calculate potential energy. |
| System Setup | Solvated in a water box | Simulates the molecule in an aqueous environment. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns - 1 µs | The duration over which the molecular trajectory is calculated. |
| Time Step | 2 fs | The small interval at which forces and positions are updated. |
Prediction of Molecular Interactions through Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule, such as 3'-Aminopropiophenone HCl, to the active site of a target protein. While specific molecular docking studies exclusively focused on 3'-Aminopropiophenone are not extensively documented in publicly available literature, research on structurally similar compounds, particularly cathinone (B1664624) analogs, provides significant insights into its potential molecular interactions. These studies employ computational models to elucidate structure-activity relationships and identify key interactions with biological targets.
Detailed molecular docking and modeling studies on cathinone derivatives have been conducted to understand their interactions with various receptors and transporters in the central nervous system. These in silico investigations are crucial for predicting the binding conformations and affinities of these compounds, thereby offering a theoretical framework for understanding their pharmacological profiles.
One area of focus has been the interaction of cathinone analogs with the human dopamine (B1211576) transporter (hDAT). Molecular docking simulations have identified a plausible binding pocket within hDAT for these ligands. The studies reveal that the binding of cathinone derivatives is stabilized by a network of interactions with specific amino acid residues.
For instance, molecular docking studies on a series of synthetic cathinones targeting hDAT have highlighted the importance of several key residues in the binding pocket. These interactions are predominantly hydrophobic and are crucial for the stable binding of the ligands.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cathinone | -5.8 | Phe76, Asp79, Val152, Phe320 |
| Methcathinone (B1676376) | -6.1 | Phe76, Asp79, Tyr156, Phe326 |
| Methylenedioxypyrovalerone (MDPV) | -8.5 | Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, Phe326 |
| α-Pyrrolidinopentiophenone (α-PVP) | -7.9 | Asp79, Val152, Tyr156, Phe320, Phe326 |
The binding pocket for these analogs within hDAT is characterized by residues such as Phenylalanine 76 (Phe76), Alanine 77 (Ala77), Aspartic Acid 79 (Asp79), Valine 152 (Val152), Tyrosine 156 (Tyr156), Phenylalanine 320 (Phe320), and Phenylalanine 326 (Phe326). tandfonline.comnih.gov The interactions with these residues are critical for the affinity and orientation of the ligands within the binding site. For example, the potent cathinone analog MDPV was found to be well-bound within the hDAT active site, which correlates with its high potency. tandfonline.comnih.gov
Furthermore, computational studies involving amphetamine, cathine, and cathinone with dihydrofolate reductase (DHFR) have provided insights into their binding affinities and interaction energies. tmrjournals.com These analyses suggest that these compounds can fit into the active site of DHFR, forming interactions comparable to known inhibitors. tmrjournals.com
| Ligand | Binding Energy (kcal/mol) | Inhibitor Constant (Ki) (µM) |
|---|---|---|
| Amphetamine | -5.73 | 66.43 |
| Cathine | -5.61 | 84.12 |
| Cathinone | -5.91 | 47.59 |
These molecular docking studies on closely related analogs provide a valuable predictive framework for understanding the potential molecular interactions of 3'-Aminopropiophenone. The aminopropiophenone scaffold likely engages in similar hydrophobic and hydrogen bonding interactions within the binding sites of its biological targets. The specific nature and strength of these interactions would be influenced by the position of the amino group on the phenyl ring and the nature of the substituent on the nitrogen atom.
Applications in Chemical Synthesis As Key Intermediates
Precursor in the Synthesis of Bioactive Small Molecules
The aminopropiophenone framework is a foundational component in the synthesis of numerous biologically active small molecules. The specific substitution pattern on the aromatic ring is a key determinant of the resulting molecule's pharmacological or biological activity.
The synthesis of ephedrine and its analogues is a well-established process in pharmaceutical chemistry. However, the key precursor for this transformation is not 3'-aminopropiophenone (B72865) but its structural isomer, α-methylaminopropiophenone (also known as ephedrone or methcathinone). This compound is readily prepared from propiophenone (B1677668) through bromination followed by reaction with methylamine. dcu.iemdma.ch
The critical step in converting α-methylaminopropiophenone hydrochloride to ephedrine is the reduction of its ketone group to a secondary alcohol. This reduction can be achieved using various reagents and conditions, leading to a mixture of diastereomers, namely ephedrine and pseudoephedrine. Catalytic reduction over platinum has been shown to produce (+)-ephedrine in yields exceeding 90%. dcu.ie Other methods, such as using sodium amalgam or sodium borohydride, also yield mixtures of the isomers. dcu.iegoogle.com
| Reducing Agent/Catalyst | Solvent | Product Ratio (Ephedrine:Pseudoephedrine) | Overall Yield | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | 93.5 : 6.5 | 93.8% | google.com |
| Potassium Borohydride (KBH₄) | Methanol | 94.7 : 5.3 | 96.0% | google.com |
| Platinum Catalyst | Not specified | Almost exclusively Ephedrine | >90% | dcu.ie |
| Sodium Amalgam | Dilute HCl | Slightly more Pseudoephedrine | Not specified | dcu.ie |
Nitrogen- and sulfur-containing heterocycles are prevalent scaffolds in medicinal chemistry due to their wide range of biological activities. Aminophenyl ketone derivatives are valuable starting materials for synthesizing such compounds. The amino group can react with a suitable partner to form a nitrogen-containing ring, while the ketone provides a handle for further cyclization or functionalization. Although direct synthetic routes from 3'-aminopropiophenone to complex fused systems like pyrido[2,1-b]benzothiazoles are not prominently documented in available literature, the general reactivity of the scaffold makes it a plausible precursor for various heterocyclic systems. For instance, the related 2-aminophenyl benzothiazole derivatives are known to be synthesized from precursors like 2-aminothiophenols.
β-amino acids are crucial components of many biologically active molecules and peptidomimetics, offering increased metabolic stability compared to their α-amino acid counterparts. mdpi.comresearchgate.net The aminopropiophenone structure is a direct precursor to β-amino carbonyl compounds through the Mannich reaction. wikipedia.orgthermofisher.com
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org Using propiophenone as the ketone component, this reaction yields a β-aminoketone, also known as a Mannich base. thermofisher.comorgsyn.org These β-aminoketones are direct synthetic precursors to β-amino acids and their derivatives through subsequent chemical transformations. Common synthetic strategies for accessing β-amino acids include Mannich-type reactions and conjugate additions. illinois.edu
Role in the Development of Pharmaceuticals and Agrochemicals
Substituted propiophenones are key intermediates in the synthesis of various commercial pharmaceuticals and agrochemicals. The specific nature and position of the substituent on the phenyl ring are critical for the final product's function.
Pharmaceuticals : A prominent example is the synthesis of Bupropion, an antidepressant and smoking cessation aid. nih.gov The key intermediate for Bupropion is 3'-chloropropiophenone , a closely related analogue of 3'-aminopropiophenone. quickcompany.ingoogle.com This highlights the industrial significance of the 3'-substituted propiophenone scaffold.
Agrochemicals : The isomer 4'-aminopropiophenone (B373789) (PAPP) has been developed as a predacide for controlling invasive species. smolecule.comwikipedia.org Its toxicity stems from its ability to induce methemoglobinemia, impairing oxygen transport in the blood. wikipedia.org
The existence of these commercial products underscores the value of functionalized propiophenones like 3'-aminopropiophenone as versatile intermediates for creating new bioactive molecules in drug discovery and agrochemical development programs.
| Intermediate | Final Product/Application Area | Biological/Chemical Role | Reference |
|---|---|---|---|
| α-Methylaminopropiophenone | Ephedrine | Sympathomimetic drug, decongestant | dcu.iemdma.ch |
| 3'-Chloropropiophenone | Bupropion | Antidepressant, smoking cessation aid | nih.govquickcompany.in |
| 4'-Aminopropiophenone | PAPP (Vertebrate Pesticide) | Predacide for invasive species control | smolecule.comwikipedia.org |
Derivatization for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of diverse but structurally related molecules, known as a library. nih.gov Scaffolds containing multiple points for chemical modification are ideal for generating such libraries.
3'-Aminopropiophenone hydrochloride is an excellent candidate for a scaffold-based combinatorial library. It possesses two distinct reactive sites:
The Aromatic Amino Group : This site can be readily modified through reactions like acylation, sulfonation, and reductive amination to introduce a wide variety of substituents.
The Ketone Group : The carbonyl and the adjacent α-protons can be targeted by a different set of reactions, including reduction to an alcohol, formation of imines or oximes, and aldol (B89426) or Mannich condensations.
By systematically combining a set of reactants for the amino group with another set of reactants for the ketone group in a parallel synthesis format, a large and diverse library of novel compounds can be generated efficiently. ijpsr.com These libraries can then be subjected to high-throughput screening to identify new lead compounds for pharmaceutical or agrochemical applications. nih.gov
Mechanistic in Vitro Studies of Biological Interactions
Investigation of Enzyme-Mediated Transformations
The biotransformation of aminopropiophenones is primarily a function of enzyme-mediated reactions, which determine the metabolic fate of the compound.
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is central to the Phase I metabolism of a vast number of xenobiotics, including aromatic amines and ketones. mdpi.commdpi.com These heme-containing monooxygenases catalyze a variety of oxidative reactions. youtube.com For the aminopropiophenone class, particularly the well-studied isomer para-aminopropiophenone (PAPP), CYP enzymes are crucial for its metabolic activation. nih.gov The primary biotransformation of PAPP involves its conversion to the metabolite N-hydroxylaminopropiophenone (PHAPP). apvma.gov.auenvirolink.govt.nzenvirolink.govt.nz This N-hydroxylation is a critical activation step, often mediated by CYP1A2, which plays a prominent role in the metabolism of arylamines. nih.gov
Studies using liver microsomes from various species have demonstrated significant differences in metabolic pathways, highlighting the diverse functions of CYP isoforms. envirolink.govt.nz For instance, investigations with 14C-labeled PAPP revealed that its metabolism varies considerably between rats, dogs, and monkeys. nih.gov In rats, N-acetylation was a primary pathway, whereas dogs primarily utilized ring and aliphatic hydroxylation. nih.gov Monkeys exhibited a combination of both N-acetylation and oxidative pathways. nih.gov The study of cathinone (B1664624), a structurally related compound, also showed inhibitory effects on several CYP isoforms in vitro, including CYP1A2, CYP2A6, and CYP3A5, indicating that these enzymes are involved in its metabolism. nih.gov
| Species | Primary Metabolic Pathway(s) |
|---|---|
| Rat | N-Acetylation |
| Dog | Ring and Aliphatic Hydroxylation |
| Cynomolgus Monkey | N-Acetylation and Oxidation (to p-aminobenzoic acid) |
Beyond N-hydroxylation, several other metabolic pathways are significant for the aminopropiophenone class and its analogues. These Phase I reactions modify the parent compound's structure, altering its biological activity and facilitating subsequent elimination. wikipedia.org
Ring Oxidation: Aromatic hydroxylation is a common metabolic pathway catalyzed by CYP enzymes. mdpi.com This was observed specifically in dogs, where ring hydroxylation was a major metabolic route for PAPP. nih.gov This process introduces a hydroxyl group onto the phenyl ring, increasing the molecule's polarity.
Keto Group Reduction: The reduction of the ketone functional group to a secondary alcohol is a significant metabolic pathway for many synthetic cathinones. This biotransformation results in the formation of an alcohol metabolite, which can substantially alter the compound's pharmacological profile.
N-Dealkylation: For aminopropiophenone analogues with secondary or tertiary amine groups (such as synthetic cathinones), N-dealkylation is a critical metabolic step. nih.gov This reaction, catalyzed by CYP450, involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. nih.govsemanticscholar.org This process removes an alkyl group, yielding a primary or secondary amine and an aldehyde. nih.govsemanticscholar.org This pathway is a key step in the metabolism of numerous amine-containing drugs. researchgate.net
Structure-Activity Relationship (SAR) Methodologies for Aminopropiophenone Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For aminopropiophenone analogues, modifications to the aromatic ring, the alkyl chain, and the amino group can drastically alter their effects. Early SAR studies on the related cathinone compounds found that the S(-) enantiomer is typically more potent than the R(+) enantiomer.
Key structural features that influence activity include:
Aryl Substitution: The position and nature of substituents on the phenyl ring can significantly impact activity. For example, in a series of ketamine ester analogues, 2- and 3-substituted compounds were generally more active than 4-substituted compounds. nih.gov
Alkyl Chain Length: The length of the alkyl chain attached to the ketone can affect lipophilicity and, consequently, biological activity. For PAPP analogues, an increase in the number of carbons in the alkyl chain of the ketone corresponds to a higher Log P value, indicating greater lipophilicity is significant for its activity.
Amino Group Substitution: N-alkylation can modify the compound's properties. For instance, N-monomethylation of cathinone to methcathinone (B1676376) enhances its stimulant character.
| Structural Modification | General Effect on Activity | Example Class |
|---|---|---|
| Keto group (C=O) vs. Hydroxyl (CH-OH) | Oxidation of a β-hydroxyl to a keto group generally enhances stimulant action. | Cathine vs. Cathinone |
| Increase in alkyl chain length | Increases lipophilicity, which can correlate with higher activity at the cellular level. | PAPP Analogues |
| Aryl Ring Substitution Position | Substitution at the 2- and 3-positions can lead to higher activity than substitution at the 4-position. | Ketamine Ester Analogues nih.gov |
| N-Alkylation | N-methylation or N-ethylation can alter potency and mechanism of action. | Cathinone Analogues |
Protein Crosslinking and Mass Spectrometry Analysis in Proteomics Research (General Class)
To understand how compounds from the aminopropiophenone class might interact with the proteome, researchers can employ advanced techniques like chemical cross-linking mass spectrometry (XL-MS). taylorfrancis.com This structural proteomics method provides information on protein-protein interactions and the topology of protein complexes as they exist in their native environment. taylorfrancis.comacs.org
The general workflow involves several key steps:
Cross-linking: A chemical cross-linking reagent, which has reactive groups connected by a spacer, is introduced to a biological sample (e.g., cell lysate). acs.org The reagent covalently links amino acid residues (commonly lysines) that are in close proximity. acs.org
Digestion: The cross-linked protein complexes are then enzymatically digested, typically with trypsin, breaking them into smaller peptides. acs.org
Analysis by Mass Spectrometry: The resulting mixture of linear and cross-linked peptides is analyzed by mass spectrometry. acs.org Specialized MS techniques, often involving MS-cleavable cross-linkers and dedicated search engines, are used to identify the cross-linked peptide pairs. tandfonline.com
Data Interpretation: The identification of these pairs reveals which proteins were interacting and which specific residues were close to each other, providing distance constraints that can be used to model the three-dimensional architecture of protein assemblies. taylorfrancis.comacs.org
This powerful approach can robustly identify cross-links from endogenous protein complexes, providing new structural information and mapping interaction networks within the cell. envirolink.govt.nztandfonline.com
Studies on the Formation of Stable Adducts with Biomolecules (General Class)
The metabolic activation of xenobiotics by enzymes like cytochrome P450 can sometimes produce electrophilic reactive metabolites. wikipedia.orgacs.org These highly reactive species can covalently bind to nucleophilic sites on cellular macromolecules, such as proteins, lipids, and DNA, to form stable adducts. taylorfrancis.comnih.gov This process of covalent binding is an important mechanism in understanding the molecular basis of toxicity for many compounds. tandfonline.comnih.gov
The formation of these adducts can have significant biological consequences. Covalent binding to proteins may impair their physiological functions or trigger an immune response. nih.gov The modification of critical enzymes or structural proteins can disrupt cellular homeostasis. nih.gov Similarly, the formation of DNA adducts is recognized as a key step in the initiation of chemical carcinogenesis. nih.govnih.gov
The study of these adducts, sometimes called "adductomics," provides toxicologically relevant information. researchgate.net Researchers use techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify adducts formed in vitro, for example, in microsomal incubations. tandfonline.comnih.gov Identifying the specific protein or DNA targets of reactive metabolites is crucial for elucidating mechanisms of toxicity and for risk assessment. acs.orgnih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are central to the separation and analysis of 3'-Aminopropiophenone (B72865), offering high resolution and specificity. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. However, primary aromatic amines like 3'-Aminopropiophenone can exhibit poor chromatographic behavior due to their polarity, often necessitating derivatization to improve volatility and thermal stability. The GC-MS analysis of primary aromatic amines has been explored using various carrier gases, with hydrogen and nitrogen being viable alternatives to helium, demonstrating sufficient peak separation for a range of aromatic amines.
For the analysis of related aromatic amines, typical GC-MS conditions might involve a capillary column such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS or equivalent). The oven temperature program is typically optimized to ensure adequate separation from other components in the sample matrix. For instance, a program could start at a lower temperature and ramp up to a final temperature of around 280-300°C. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for the analyte. While a specific, publicly available mass spectrum for 3'-Aminopropiophenone is not readily found, the fragmentation of aromatic amines and ketones generally follows predictable pathways. For aromatic amines, the molecular ion peak is typically an odd number, and alpha-cleavage is a dominant fragmentation pathway. For propiophenone (B1677668) structures, cleavage at the carbonyl group is common. A proposed fragmentation for 3'-Aminopropiophenone would likely involve the formation of characteristic ions corresponding to the aminobenzoyl cation and loss of an ethyl group.
Table 1: Illustrative GC-MS Parameters for Primary Aromatic Amine Analysis
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, Hydrogen, or Nitrogen at a constant flow rate |
| Injector Temperature | 250 - 280°C |
| Oven Program | Initial temp. 60-80°C, ramp to 280-300°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), offers high sensitivity and selectivity for the analysis of non-volatile compounds like 3'-Aminopropiophenone in complex matrices. These methods are often preferred as they may not require derivatization.
Analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate buffer to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. The gradient elution is optimized to achieve separation from matrix components. Electrospray ionization (ESI) in positive mode is commonly used for the analysis of amines, as the amino group is readily protonated.
High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which aids in the confident identification of the analyte and the elucidation of its elemental composition. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, where specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), providing excellent selectivity and sensitivity.
Table 2: Representative LC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor and product ions for 3'-Aminopropiophenone would be determined |
Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For 3'-Aminopropiophenone, this is particularly relevant for GC-MS analysis and can also be used in LC to enhance detection.
Selection and Optimization of Derivatizing Agents (e.g., Acylation Reagents)
Acylation is a common and effective derivatization strategy for primary amines. Acylating reagents react with the amine group to form a less polar and more volatile amide derivative. Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used because they introduce electron-capturing groups, which can significantly enhance sensitivity when using an electron capture detector (ECD) in GC. For GC-MS, these derivatives often produce characteristic fragmentation patterns that aid in identification. researchgate.net
The selection of the optimal derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization. Optimization studies typically involve evaluating different reagents, the molar ratio of reagent to analyte, reaction temperature, and reaction time to maximize the yield of the desired derivative and minimize the formation of by-products. nih.gov For instance, the reaction conditions for the acylation of primary amines are often optimized by varying the temperature between 60-100°C and the reaction time from 30 to 60 minutes.
Table 3: Common Acylation Reagents for Primary Amine Derivatization
| Reagent | Abbreviation | Properties of Derivative |
|---|---|---|
| Trifluoroacetic anhydride | TFAA | Increased volatility, good for GC-MS analysis. colostate.edu |
| Pentafluoropropionic anhydride | PFPA | Enhanced ECD response, stable derivatives. researchgate.net |
Post-Column Derivatization Strategies
Post-column derivatization is a technique used in HPLC where a reagent is introduced after the analytical column to react with the separated analytes, forming a product that is more easily detected. actascientific.comactascientific.com This is particularly useful for compounds like 3'-Aminopropiophenone that lack a strong native chromophore or fluorophore for sensitive UV or fluorescence detection.
Common reagents for the post-column derivatization of primary amines include ninhydrin and o-phthalaldehyde (OPA). actascientific.com Ninhydrin reacts with primary amines to produce a deep purple product (Ruhemann's purple) that can be detected spectrophotometrically at around 570 nm. researchgate.net OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, allowing for sensitive fluorescence detection. researchgate.netmiamioh.edu The choice of reagent and reaction conditions, such as pH and temperature, is optimized to ensure a rapid and complete reaction before the analyte reaches the detector.
Spectrophotometric Methods for Amine Detection and Quantification
Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of 3'-Aminopropiophenone, particularly in bulk samples or simple matrices. These methods are typically based on a color-forming reaction involving the primary aromatic amine group.
The quantitative determination of primary aromatic amines can be achieved through reactions with various chromogenic reagents. thermofisher.comosti.gov For example, a method for the determination of aromatic primary amines involves an oxidative coupling reaction with p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent like sodium metaperiodate at a controlled pH. osti.gov The resulting colored product can be measured at its maximum absorbance wavelength (λmax), which for similar reactions is often in the visible region of the spectrum (e.g., 530 nm). osti.gov
Another approach involves the reaction of the primary amine with 2,4-dinitrofluorobenzene (DNFB), which produces a colored derivative with a maximum absorption in the UV-visible range. For aromatic primary amines, the λmax of the DNFB derivative is typically observed between 366 and 377 nm. thermofisher.com The absorbance of the resulting solution is proportional to the concentration of the amine, and quantification is achieved by comparison to a calibration curve prepared with standards of known concentration. The related compound, 4'-Aminopropiophenone (B373789), is reported to have a maximum UV absorption peak at 310.3 nm, which could be used for direct UV spectrophotometric quantification in the absence of interfering substances.
Table 4: Examples of Reagents for Spectrophotometric Determination of Primary Aromatic Amines
| Reagent | Principle | Typical λmax |
|---|---|---|
| p-N,N-dimethylphenylenediamine / NaIO4 | Oxidative Coupling | ~530 nm osti.gov |
Sample Preparation Methodologies for Complex Matrices
The accurate and reliable detection and quantification of 3'-Aminopropiophenone HCl in complex matrices, particularly biological specimens, is fundamentally dependent on the efficacy of the sample preparation stage. Complex matrices such as blood, urine, plasma, and oral fluid contain a multitude of endogenous compounds (e.g., proteins, salts, lipids) that can interfere with analytical measurements, leading to matrix effects, ion suppression in mass spectrometry, and inaccurate results. The primary objectives of sample preparation are to isolate 3'-Aminopropiophenone from these interfering components, pre-concentrate the analyte to a detectable level, and present it in a solvent compatible with the subsequent analytical instrumentation. researchgate.netamericanlaboratory.com
Methodologies for synthetic cathinones, a class to which 3'-Aminopropiophenone belongs, are well-established and primarily revolve around extraction techniques that exploit the physicochemical properties of the target analyte. The most common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. springernature.com The selection of an appropriate technique is dictated by the specific matrix, the required limit of detection, sample throughput needs, and the analytical platform being used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). springernature.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a foundational technique used for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For basic compounds like synthetic cathinones, the pH of the aqueous sample is adjusted to an alkaline state to neutralize the amine group, thereby increasing its solubility in the organic phase. While a conventional method, LLE can be labor-intensive and require significant volumes of organic solvents. americanlaboratory.com A developed method for the determination of 18 synthetic cathinones in human urine utilized LLE under alkaline conditions, which was followed by a derivatization step using trifluoroacetic anhydride prior to GC-MS analysis to enhance analyte volatility and thermal stability. researchgate.net
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely adopted and often preferred alternative to LLE, offering advantages such as higher recovery, reduced solvent consumption, and the potential for automation. americanlaboratory.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted using a small volume of an appropriate solvent.
For the analysis of synthetic cathinones in matrices like blood and urine, SPE is a demonstrated useful methodology. researchgate.netsci-hub.se Mixed-mode SPE cartridges, which possess both hydrophobic and ion-exchange properties, are particularly effective for extracting basic drugs like 3'-Aminopropiophenone from complex biological fluids.
Advanced and Specialized Extraction Techniques
To address the challenges of ultra-trace level detection and increasingly complex sample types, more selective and efficient extraction methods have been developed.
Magnetic Nanoparticle Solid-Phase Extraction: This innovative technique utilizes magnetic nanoparticles functionalized with a specific sorbent material. After incubation with the sample, the nanoparticles, with the adsorbed analyte, are easily separated from the sample matrix using an external magnetic field. A method was developed for 16 synthetic cathinones in urine using magnetic nanoparticles (Fe3O4/NH2-MWCNTs), which achieved low limits of detection (0.005–0.01 μg/mL) and quantification (0.01–0.02 μg/mL) when analyzed by GC-MS. researchgate.net
Molecularly Imprinted Polymers (MIPs): MIPs represent a highly selective form of SPE. These are custom-synthesized polymers with binding sites specifically tailored to the three-dimensional shape and functional groups of a target analyte or a class of structurally related compounds. nih.gov This bespoke selectivity allows for extremely harsh washing conditions to remove matrix interferences, resulting in exceptionally clean extracts and improved accuracy at low concentration levels. americanlaboratory.com
The table below summarizes various sample preparation methodologies employed for the analysis of synthetic cathinones in different complex matrices.
| Sample Matrix | Preparation Technique | Key Parameters / Reagents | Subsequent Analytical Method | Research Findings / Performance |
|---|---|---|---|---|
| Human Urine | Liquid-Liquid Extraction (LLE) | Alkaline condition; Derivatization with trifluoroacetic anhydride. | GC-MS | Validated for the simultaneous determination of 18 synthetic cathinones. researchgate.net |
| Human Urine | Solid-Phase Extraction (SPE) | Agilent SPEC® DAU cartridge; Derivatization with heptafluorobutyric anhydride (HFBA). | GC-MS | Method developed and validated for the analysis of six synthetic cathinones. oup.com |
| Blood and Urine | Solid-Phase Extraction (SPE) | General SPE protocol. | LC-Q/TOF MS | Successfully used to identify twenty-two synthetic cathinones, including positional isomers. sci-hub.se |
| Human Urine | Magnetic Nanoparticle SPE | Functionalized extraction material (Fe3O4/NH2-MWCNTs). | GC-MS | Achieved limits of detection between 0.005 and 0.01 μg/mL for 16 synthetic cathinones. researchgate.net |
| Urine | Mixed-Mode SPE | Oasis MCX µElution Plate; Sample pretreated with 4% H3PO4; Elution with ACN:IPA + 5% NH4OH. | LC-MS/MS | Targeted method to accurately quantify 10 synthetic cathinones and their metabolites. researchgate.net |
| General Complex Matrices | Molecularly Imprinted Polymers (MIPs) | Analyte-specific polymer sorbent. | LC-MS or GC-MS | Provides highly selective extraction leading to cleaner extracts and lower detection limits compared to conventional SPE. americanlaboratory.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3'-Aminopropiophenone HCl, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination of a propiophenone precursor. For example, hydrolysis of α-amino cyclic dithioketals using HgCl₂ or Dess-Martin periodinane can yield enantiomerically enriched products, but racemization may occur under acidic conditions . Reaction optimization should include pH control (neutral to slightly basic), temperature modulation (0–25°C), and inert atmospheres to minimize side reactions. Yield and purity are best monitored via HPLC with UV detection (λ = 254 nm) and mass spectrometry .
Q. How should researchers characterize the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 24–72 hours, followed by HPLC analysis to detect decomposition products (e.g., oxidation to nitro derivatives).
- Photostability : Expose solid and dissolved samples to UV light (320–400 nm) for 48 hours, monitoring changes via UV-Vis spectroscopy.
- pH-Dependent Stability : Test aqueous solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH) for 24 hours. Data from NIST Chemistry WebBook indicate susceptibility to hydrolysis at extremes (pH < 3 or > 9) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS and GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance), lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential inhalation hazards (PAC-1: 2.1 mg/m³) .
- Spill Management : Absorb spills with inert materials (diatomaceous earth) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselective synthesis outcomes for 3'-Aminopropiophenone derivatives?
- Methodological Answer : Discrepancies in enantiomeric excess (e.g., 98% ee vs. racemic mixtures) may arise from reaction intermediates or purification methods. For example, N-Boc-protected dithioketals hydrolyze racemically with PhI(O₂CCF₃)₂ but retain chirality with HgCl₂ . To address contradictions:
- Replicate Studies : Use identical catalysts (e.g., Ts-protected vs. Boc-protected substrates).
- Analytical Validation : Confirm ee via chiral HPLC (Chiralpak IA column) and polarimetry.
- Computational Modeling : Perform DFT calculations to assess steric/electronic effects on transition states.
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require systematic modification of the propiophenone scaffold:
- Substituent Variation : Introduce halogens (e.g., 4'-Br) or methyl groups at the aromatic ring to assess steric/electronic impacts .
- Bioactivity Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., monoamine oxidase) and in vivo pharmacokinetic profiling (plasma half-life, BBB penetration).
- Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity .
Q. How should researchers address conflicting toxicity data in existing literature on this compound?
- Methodological Answer : Divergent toxicity reports (e.g., LD₅₀ values) may stem from impurities or model variability. Mitigation strategies include:
- Batch Purity Analysis : Quantify residual solvents (GC-MS) and heavy metals (ICP-MS).
- Standardized Testing : Adhere to OECD Guidelines 423 (acute oral toxicity) using consistent animal models (e.g., Sprague-Dawley rats).
- Meta-Analysis : Pool data from multiple studies, applying statistical weighting to account for sample size and methodology .
Methodological Guidance for Data Interpretation
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Answer : Use LC-MS/MS with deuterated internal standards (e.g., d₆-dimethyl analogs) to correct for matrix effects. NIST-recommended parameters include ESI+ ionization, MRM transitions (m/z 180 → 163), and C18 columns (2.6 µm particle size) . Validate methods per ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOQ (< 1 ng/mL).
Q. How can computational modeling enhance the design of this compound derivatives with improved bioavailability?
- Answer :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP450 interactions.
- Molecular Dynamics : Simulate binding to target proteins (e.g., dopamine transporter) using Amber or GROMACS.
- QSAR Models : Train algorithms on datasets with ≥50 analogs to predict bioactivity from topological indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
